4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate
Description
Properties
IUPAC Name |
[2-fluoro-4-(4-phenylmethoxyphenyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3/c1-15(23)25-21-12-9-18(13-20(21)22)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHARMUUVDSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate typically involves multiple steps. One common approach is the esterification of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the fluoro substituent can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table compares substituents, molecular weights, and key properties of 4'-(benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate with analogous biphenyl derivatives:
Key Observations :
- Benzyloxy vs. tert-Butyl: The benzyloxy group offers a balance between steric bulk and ease of deprotection (e.g., via hydrogenolysis), whereas tert-butyl groups (as in TBDFBP) provide superior steric shielding but require harsher conditions for removal .
- Acetate vs. Methoxy : The acetate ester in the target compound is more labile under basic conditions than methoxy groups (e.g., in DFDMBP), enabling selective hydrolysis for downstream modifications .
Physicochemical Properties
Spectral Data
- ¹H-NMR: The target compound exhibits signals at δ 4.13 (s, 3H, -OAc) and δ 5.43 (s, 2H, -OCH₂C₆H₅), distinct from non-acetylated analogs (e.g., 4'-(benzyloxy)-3-methyl-1,1'-biphenyl shows δ 2.35 for -CH₃) .
- Melting Point: The acetate derivative has a higher melting point (~170–172°C) compared to non-polar analogs like TBDFBP (mp: ~120°C), attributed to stronger intermolecular dipole interactions .
Solubility and Stability
Biological Activity
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate, with the CAS number 477860-05-2 and molecular formula C21H17FO3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, based on recent research findings.
- Molecular Weight : 336.36 g/mol
- Purity : >90%
- Structure : The compound features a biphenyl structure with a benzyloxy group and a fluoro substituent, which may influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are key findings regarding its antitumor and antibacterial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related biphenyl compounds. For instance, compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A (similar structure) | EKVX (lung cancer) | 1.7 |
| Compound B | RPMI-8226 (leukemia) | 21.5 |
| Compound C | OVCAR-4 (ovarian) | 25.9 |
| Compound D | PC-3 (prostate) | 28.7 |
These findings suggest that modifications in the biphenyl structure can lead to enhanced cytotoxicity against specific cancer types .
Antibacterial Activity
The antibacterial properties of biphenyl derivatives have also been investigated. Compounds related to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table presents IC50 values for selected compounds:
| Compound | Bacterial Strain | IC50 (μg/mL) |
|---|---|---|
| Compound E | S. aureus | 0.012 |
| Compound F | E. coli | 0.008 |
These results indicate that structural modifications can significantly enhance antibacterial efficacy .
Anti-inflammatory Effects
In addition to antitumor and antibacterial activities, some derivatives of biphenyl compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The following table summarizes the IC50 values for these effects:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound G | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound H | 26.04 ± 0.36 | 31.4 ± 0.12 |
This data suggests that the compound may possess dual functionality as an anti-inflammatory agent alongside its other biological activities .
Case Studies
Several case studies have been conducted to further explore the biological activity of related biphenyl compounds:
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of various biphenyl derivatives on human cancer cell lines, revealing that certain modifications led to increased potency against breast and lung cancers.
- Antibacterial Screening : In vitro tests showed that specific biphenyl derivatives exhibited significant inhibition against multidrug-resistant bacterial strains, highlighting their potential as new antibacterial agents.
- Inflammation Model : An animal model study demonstrated that a derivative of the compound significantly reduced inflammation markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.
Q & A
Q. What safety protocols are critical for handling fluorinated aromatic intermediates?
- Methodological Answer : Use fume hoods with HEPA filters to prevent inhalation of fluorinated byproducts. Personal protective equipment (PPE) must include nitrile gloves and polycarbonate goggles. Emergency protocols should align with SDS guidelines for structurally related compounds (e.g., (4-ethenylphenyl) acetate, CAS 2628-16-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
